beta-catenin/CBP-IN-1
Description
Beta-catenin/CBP-IN-1 (CAS: 1198780-38-9) is a potent and selective small-molecule inhibitor targeting the interaction between CREB-binding protein (CBP) and β-catenin, a key node in the Wnt/β-catenin signaling pathway. Derived from patent WO2014092154A1, this compound (molecular weight: 658.64 g/mol) is structurally optimized to disrupt the β-catenin-CBP complex, which is critical for the transcriptional activation of oncogenes like c-MYC . It has demonstrated utility in preclinical studies for hepatitis virus-induced liver fibrosis, where aberrant β-catenin signaling drives pathological collagen deposition . This compound operates by blocking CBP-mediated acetylation of β-catenin at lysine 49, a post-translational modification that enhances β-catenin’s ability to activate specific target genes, such as c-MYC, while sparing other β-catenin-regulated pathways .
Properties
Molecular Formula |
C33H35N6O7P |
|---|---|
Molecular Weight |
658.6 g/mol |
IUPAC Name |
[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31?/m0/s1 |
InChI Key |
VHOZWHQPEJGPCC-ISZZHBKVSA-N |
Isomeric SMILES |
C[C@H]1C2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Canonical SMILES |
CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Herbal Compounds Targeting β-Catenin (Quercetin, Lycopene, Ovatodiolide)
Mechanism: These natural compounds, including Quercetin and Ovatodiolide, directly inhibit β-catenin stability or its nuclear translocation, often through undefined multi-target mechanisms. Computational studies suggest interactions with β-catenin’s armadillo repeats or phosphorylation sites . Applications: Investigated in oral squamous cell carcinoma (OSCC) for reducing β-catenin-driven tumorigenesis. Key Findings:
- Quercetin and Ovatodiolide show in silico binding affinity to β-catenin, but lack specificity compared to synthetic inhibitors like beta-catenin/CBP-IN-1 .
- Limited in vivo data; pharmacokinetic challenges (e.g., bioavailability) remain unresolved .
| Compound | Mechanism | Specificity | Therapeutic Area | Research Stage |
|---|---|---|---|---|
| This compound | Blocks CBP/β-catenin interaction | High | Liver fibrosis, cancer | Preclinical |
| Quercetin | Multi-target β-catenin destabilization | Low | OSCC | Computational |
| Ovatodiolide | Binds β-catenin armadillo repeats | Moderate | OSCC | Preclinical |
DKK1 and Wnt Pathway Antagonists
Mechanism : Dickkopf-1 (DKK1) inhibits Wnt signaling by binding LRP5/6 receptors, preventing β-catenin stabilization. Overexpression of DKK1 in peritoneal mesothelial cells reduces β-catenin nuclear accumulation and fibrosis markers (e.g., α-SMA, COL-I) .

Applications : Fibrotic diseases (e.g., peritoneal, pulmonary fibrosis).
Key Findings :
- DKK1 restores E-cadherin expression and reverses epithelial-mesenchymal transition (EMT) in in vitro fibrosis models .
- Unlike this compound, DKK1 acts upstream, making it less effective in cancers with β-catenin mutations (e.g., exon 3 mutations in endometrial carcinoma) .
PPAR Gamma Ligands
Mechanism: PPARγ agonists (e.g., Fmoc-Leu) repress β-catenin/TCF-mediated transcription via competitive coactivator recruitment. Applications: Colorectal and prostate cancers. Key Findings:
- PPARγ activation is necessary but insufficient for β-catenin inhibition, requiring direct interference with β-catenin’s transactivation domain .
- This compound offers superior specificity by targeting a defined protein-protein interaction .
APC/GSK3β-Targeting Agents
Mechanism: Restoring APC function or enhancing GSK3β activity promotes β-catenin phosphorylation and proteasomal degradation. In SW480 colon cancer cells (APC-null), exogenous APC rescues β-catenin ubiquitination . Applications: APC-mutant cancers (e.g., colorectal, endometrial). Key Findings:
- APC’s efficacy is context-dependent; mutations in β-catenin (e.g., codon 45 in endometrial cancer) render APC-targeted therapies ineffective .
- This compound bypasses APC/GSK3β regulation, making it viable in APC-mutant or β-catenin-stabilized cancers .
TCF/LEF-1 Interaction Inhibitors
Mechanism : Small molecules (e.g., ICAT) or peptides disrupt β-catenin’s binding to TCF/LEF-1, blocking transcriptional activation. ICAT dissociates β-catenin from both TCF and coactivators like p300 .
Applications : Cancers with β-catenin/TCF-driven oncogenesis (e.g., prostate, hepatocellular).
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
